molecular formula C15H20N4O5S B11004284 N-[2-(dimethylsulfamoyl)ethyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

N-[2-(dimethylsulfamoyl)ethyl]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11004284
M. Wt: 368.4 g/mol
InChI Key: QBMRASFCHIRNOD-UHFFFAOYSA-N
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Description

N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE is a complex organic compound with a unique structure that combines a quinazolinone core with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the quinazolinone core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the quinazolinone intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Attachment of the dimethylaminoethyl group: This is done through a nucleophilic substitution reaction, where the sulfonamide intermediate reacts with a dimethylaminoethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: It is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in pharmaceutical and chemical manufacturing.

Mechanism of Action

The mechanism of action of N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes.

    Molecular Pathways: It can interfere with signaling pathways involved in cell growth and apoptosis, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[(METHYLAMINO)SULFONYL]ETHYL}-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE
  • **N-{2-[(ETHYLAMINO)SULFONYL]ETHYL}-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE
  • **N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BUTANAMIDE

Uniqueness

N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-3-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PROPANAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit enzymes and interact with molecular pathways makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H20N4O5S

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-(dimethylsulfamoyl)ethyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

InChI

InChI=1S/C15H20N4O5S/c1-18(2)25(23,24)10-8-16-13(20)7-9-19-14(21)11-5-3-4-6-12(11)17-15(19)22/h3-6H,7-10H2,1-2H3,(H,16,20)(H,17,22)

InChI Key

QBMRASFCHIRNOD-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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